PTP1B-IN-1

Description

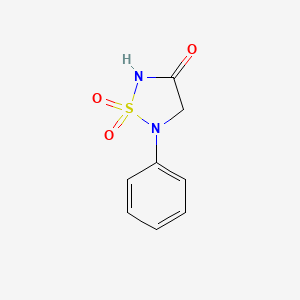

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCZCUKQWRZSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612530-44-6 | |

| Record name | 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of PTP1B-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prime therapeutic target for metabolic diseases and oncology. PTP1B-IN-1, a small molecule inhibitor, represents a significant scaffold in the development of PTP1B-targeted therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, effects on cellular signaling, and the experimental methodologies used for its characterization. Through a detailed examination of its interaction with PTP1B, this document aims to equip researchers and drug development professionals with the core knowledge required to advance the study and application of PTP1B inhibitors.

Introduction

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, including growth, differentiation, and metabolism. The levels of tyrosine phosphorylation are tightly controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). An imbalance in this regulation is often implicated in the pathogenesis of numerous diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor PTP that is predominantly localized to the cytoplasmic face of the endoplasmic reticulum. It plays a crucial role in attenuating the signaling cascades initiated by various receptor tyrosine kinases. Notably, PTP1B is a key negative regulator of the insulin and leptin signaling pathways, primarily through the dephosphorylation of the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and the Janus kinase 2 (JAK2).[1] Its established role in metabolic regulation has made it an attractive target for the development of therapeutics for type 2 diabetes and obesity. Furthermore, PTP1B has been implicated in the progression of certain cancers by modulating signaling from growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR).

This compound, also identified as a compound based on the 1,2,5-thiadiazolidin-3-one-1,1-dioxide scaffold, is a small molecule inhibitor of PTP1B.[2][3] Its discovery through structure-based design has provided a valuable chemical starting point for the development of more potent and selective PTP1B inhibitors.[2] This guide will delve into the detailed mechanism through which this compound exerts its inhibitory effects.

Biochemical Mechanism of Action

This compound acts as a competitive inhibitor of PTP1B. Structural studies of a closely related analog from the same chemical series reveal that it binds to the active site of PTP1B. This binding prevents the access of phosphorylated substrates to the catalytic cysteine residue (Cys215), thereby inhibiting the dephosphorylation reaction.

dot

Caption: Competitive inhibition of PTP1B by this compound.

Quantitative Data

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

| Compound | IC50 (µM) | Ki (µM) | Notes | Reference |

| This compound | 1600 | N/A | Serves as a core scaffold for the development of more potent analogs. | [2] |

| Analog 2 | 100 | N/A | A derivative of the same chemical series with improved potency. | [4] |

| Analog 3 | 70 | N/A | Another derivative from the same study showing further optimization. | [4] |

Cellular Mechanism of Action: Modulation of Signaling Pathways

By inhibiting PTP1B, this compound effectively enhances and prolongs the phosphorylation of key signaling molecules, thereby potentiating downstream cellular responses. The primary pathways affected are the insulin and leptin signaling cascades.

Insulin Signaling Pathway

PTP1B is a major negative regulator of insulin signaling. It dephosphorylates the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by this compound leads to sustained phosphorylation of both IR and IRS-1. This, in turn, activates downstream pathways, including the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[5][6]

dot

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Leptin Signaling Pathway

Leptin, a hormone crucial for regulating energy balance, signals through the leptin receptor (LepR). Upon leptin binding, LepR activates Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription 3 (STAT3). PTP1B negatively regulates this pathway by dephosphorylating JAK2. Inhibition of PTP1B by this compound is expected to enhance leptin sensitivity by promoting sustained JAK2 and STAT3 phosphorylation.

dot

References

- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. Overexpression of protein tyrosine phosphatase 1B impairs glucose-stimulated insulin secretion in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Properties of a PTP1B Inhibitor: Osunprotafib (ABBV-CLS-484)

This guide provides a comprehensive overview of Osunprotafib (ABBV-CLS-484), a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PTP1B inhibition. This document details the inhibitor's chemical and physical properties, biological activity, mechanism of action, and the experimental protocols for its characterization.

Introduction to PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate groups from tyrosine residues on other proteins. This action makes PTP1B a critical negative regulator in several essential signaling pathways, including the insulin and leptin pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Consequently, elevated PTP1B activity is associated with insulin resistance, type 2 diabetes, and obesity. Its role in downregulating signaling pathways has also implicated it in cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.

Osunprotafib (ABBV-CLS-484): A Representative PTP1B Inhibitor

Osunprotafib, also known as ABBV-CLS-484, is a first-in-class, orally bioavailable, and potent active-site inhibitor of PTP1B (also referred to as PTPN1) and the closely related PTPN2.[1][2] It has emerged from structure-based drug design and demonstrates significant potential in cancer immunotherapy by enhancing anti-tumor immune responses.[3]

Chemical Structure and Properties

Below is a summary of the chemical and physical properties of Osunprotafib.

| Property | Value | Reference |

| IUPAC Name | (R)-5-(1-fluoro-3-hydroxy-7-(isopentylamino)-5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide | [4] |

| Synonyms | ABBV-CLS-484, AC-484 | [4] |

| CAS Number | 2489404-97-7 | [1] |

| Molecular Formula | C17H24FN3O4S | [5] |

| Molecular Weight | 385.5 g/mol | [5] |

| Appearance | Solid | [6] |

| Solubility | DMSO: 77 mg/mL (199.76 mM) | [7] |

Biological Activity and Mechanism of Action

Osunprotafib is a highly potent inhibitor of PTP1B and PTPN2 with nanomolar efficacy. Its inhibitory activity against other phosphatases is significantly lower, indicating a high degree of selectivity.

| Target | IC50 | Reference |

| PTPN1 (PTP1B) | 2.5 nM | [1][8] |

| PTPN2 | 1.8 nM | [1][8] |

| PTPN9 | 15 nM | [6] |

| SHP-1 (PTPN6) | >10 µM | [6] |

| SHP-2 (PTPN11) | >10 µM | [6] |

The primary mechanism of action for Osunprotafib involves the direct inhibition of the PTP1B active site.[1] PTP1B is a negative regulator of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][8] By inhibiting PTP1B, Osunprotafib prevents the dephosphorylation of key components in this pathway, such as JAK2 and STATs.[5] This leads to enhanced and sustained phosphorylation, resulting in increased downstream signaling. This enhanced signaling, particularly in response to interferons like IFNγ, promotes anti-tumor immunity by activating immune cells such as CD8+ T cells and natural killer (NK) cells, and increasing the sensitivity of cancer cells to immune-mediated killing.[2][9]

PTP1B Signaling Pathways

The following diagrams illustrate the PTP1B signaling pathway and the mechanism of action of Osunprotafib.

Experimental Protocols

Synthesis of Osunprotafib (ABBV-CLS-484)

The detailed synthesis protocol for Osunprotafib is proprietary and not publicly available. The compound was developed by AbbVie in collaboration with the Broad Institute and Calico Life Sciences through a process of structure-based drug design and optimization.[3]

PTP1B Enzymatic Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of a compound against PTP1B, based on commonly used methods.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Substrate: p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)

-

Test compound (Osunprotafib) dissolved in DMSO

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the test compound solution to the assay buffer.

-

Add the PTP1B enzyme to each well containing the test compound and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., pNPP or DiFMUP) to each well.

-

Incubate the plate at the reaction temperature for a specific time (e.g., 30-60 minutes).

-

Measure the product formation. For pNPP, this is done by measuring the absorbance at 405 nm. For DiFMUP, fluorescence is measured at an excitation/emission of ~360/460 nm.[7][10]

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

In Vivo Experimental Design

The in vivo efficacy of Osunprotafib has been evaluated in murine cancer models. While highly detailed internal protocols are not public, published studies provide the following information.[11]

Animal Model:

-

Syngeneic mouse models of cancer, such as B16-F1 melanoma.

Treatment:

-

Osunprotafib is administered orally. A typical dose mentioned in studies is 20 mg/kg per day.[11]

-

It has been tested as a monotherapy and in combination with other immunotherapies, such as anti-PD-L1 antibodies.

Efficacy Endpoints:

-

Tumor volume is measured regularly to assess anti-tumor activity.

-

Immunophenotyping of the tumor microenvironment is performed to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells).

Conclusion

Osunprotafib (ABBV-CLS-484) is a potent and selective dual inhibitor of PTP1B and PTPN2 with a clear mechanism of action involving the enhancement of JAK-STAT signaling. Its ability to promote anti-tumor immunity in preclinical models has led to its advancement into clinical trials for the treatment of solid tumors.[3] This makes Osunprotafib a significant compound in the ongoing effort to develop novel cancer immunotherapies and highlights the therapeutic potential of targeting PTP1B. Further research and clinical evaluation will continue to delineate its role in cancer treatment and potentially other diseases where PTP1B is implicated.

References

- 1. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osunprotafib (ABBV-CLS-484) | Dual PTPN2/N1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. news.abbvie.com [news.abbvie.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Protein Tyrosine Phosphatase 1B Attenuates Growth Hormone-Mediated JAK2-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

A Technical Guide to the Discovery and Synthesis of Key PTP1B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The pursuit of potent and selective PTP1B inhibitors has been a significant focus of drug discovery efforts. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of key PTP1B inhibitors that represent diverse chemical scaffolds and mechanisms of action. While the specific entity "PTP1B-IN-1" remains unidentified in public scientific literature, this document details the development of prominent clinical and preclinical candidates, including Ertiprotafib, Trodusquemine, JTT-551, and the preclinical tool compound CPT-157,633. This guide offers detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

PTP1B Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in attenuating key cellular signaling pathways by dephosphorylating activated tyrosine kinase receptors and their substrates. Its inhibitory actions on the insulin and leptin pathways are particularly well-characterized.

Insulin Signaling Pathway

Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This triggers downstream pathways, including the PI3K/Akt pathway, which is essential for glucose uptake and metabolism. PTP1B negatively regulates this pathway by dephosphorylating both the activated insulin receptor and IRS proteins, thus dampening the insulin signal.

Leptin Signaling Pathway

Leptin, an adipocyte-derived hormone, regulates energy balance by binding to the leptin receptor (LepR), leading to the activation of the associated Janus kinase 2 (JAK2). Phosphorylated JAK2 then activates downstream signaling molecules, including the Signal Transducer and Activator of Transcription 3 (STAT3), which translocates to the nucleus to regulate gene expression related to satiety and energy expenditure. PTP1B acts as a negative regulator by dephosphorylating JAK2.

Discovery and Synthesis of Representative PTP1B Inhibitors

The following sections detail the discovery and synthetic approaches for several key PTP1B inhibitors.

Ertiprotafib

Ertiprotafib was one of the first PTP1B inhibitors to enter clinical trials. Its discovery was based on a pharmacophore model derived from its interaction with the PTP1B active site.

Chemical Structure:

-

IUPAC Name: 2-(4-{[4-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzyl]oxy}phenyl)-2-methylpropanoic acid

Discovery Workflow:

The discovery of novel inhibitors based on Ertiprotafib's structure often involves a scaffold hopping strategy guided by a composite pharmacophore model.

Synthesis Overview:

The synthesis of Ertiprotafib analogs generally involves the coupling of a substituted phenol with a benzyl halide, followed by the construction of the thiazolidinone ring and subsequent functional group manipulations.

Trodusquemine (MSI-1436)

Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[1] It is a spermine metabolite of cholesterol.[1]

Chemical Structure:

-

IUPAC Name: [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-Aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate[1]

Mechanism of Action:

Trodusquemine binds to a site distinct from the active site, inducing a conformational change that inhibits PTP1B activity.[2] This allosteric inhibition provides a basis for its high selectivity over other protein tyrosine phosphatases.[2]

Synthesis Overview:

The synthesis of Trodusquemine is complex, involving the modification of a cholesterol backbone and the subsequent conjugation of the spermine moiety.

JTT-551

JTT-551 is a mixed-type PTP1B inhibitor that progressed to clinical trials.[3][4]

Chemical Structure:

-

IUPAC Name: Monosodium ({[5-(1,1-dimethylethyl)thiazol-2-yl]methyl} {[(4-{4-[4-(1-propylbutyl)phenoxy]methyl}phenyl)thiazol-2-yl]methyl}amino)acetate[5]

Discovery and Development:

JTT-551 was developed through a focused drug discovery program aimed at identifying potent and selective PTP1B inhibitors with good pharmacokinetic properties.[5]

Synthesis Overview:

The synthesis of JTT-551 involves the multi-step construction of the substituted thiazole rings and the central aminoacetate core.

CPT-157,633

CPT-157,633 is a potent and selective, active-site directed preclinical PTP1B inhibitor.[6]

Chemical Structure:

-

CPT-157,633 is a difluoro-phosphonomethyl phenylalanine derivative.[7]

Mechanism of Action:

This compound acts as a competitive inhibitor, binding to the active site of PTP1B.[6]

Synthesis Overview:

The synthesis involves the preparation of the difluoro-phosphonomethyl phenylalanine core structure followed by further derivatization.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of the representative PTP1B inhibitors.

Table 1: PTP1B Inhibitory Activity

| Compound | IC50 (PTP1B) | Ki (PTP1B) | Mechanism of Action | Reference(s) |

| Ertiprotafib | 1.3 µM (for analog 3a) | - | Competitive | [8] |

| Trodusquemine (MSI-1436) | ~1 µM | - | Non-competitive (Allosteric) | [1][9] |

| JTT-551 | - | 0.22 µM | Mixed-type | [5][10][11] |

| CPT-157,633 | - | 45 nM | Competitive | [6] |

Table 2: Selectivity Profile of PTP1B Inhibitors

| Compound | IC50 or Ki (TCPTP) | Selectivity (TCPTP/PTP1B) | Reference(s) |

| Trodusquemine (MSI-1436) | 224 µM (IC50) | ~200-fold | [9] |

| JTT-551 | 9.3 µM (Ki) | ~42-fold | [5][10][11] |

Experimental Protocols

General PTP1B Inhibition Assay (p-Nitrophenyl Phosphate Assay)

This colorimetric assay is a standard method for measuring PTP1B activity.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Test compounds (inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the PTP1B enzyme in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the PTP1B enzyme solution to the wells containing the test compound and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the PTP1B activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Determination of Inhibition Type (Lineweaver-Burk Plot)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the PTP1B inhibition assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor.

Procedure:

-

Perform the PTP1B inhibition assay as described above, using a range of pNPP concentrations at several fixed concentrations of the inhibitor.

-

Calculate the initial reaction velocities (rates) for each condition.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plot.

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Mixed-type inhibition: The lines will intersect in the second or third quadrant.

-

Conclusion

The development of PTP1B inhibitors represents a promising therapeutic strategy for metabolic diseases. While the specific inhibitor "this compound" could not be identified in the public domain, this guide provides a comprehensive overview of the discovery, synthesis, and evaluation of several key PTP1B inhibitors that have advanced to or through clinical trials, as well as potent preclinical candidates. The detailed methodologies, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of PTP1B-targeted therapeutics. The diverse chemical structures and mechanisms of action of the highlighted inhibitors underscore the various approaches that can be employed to successfully target this important enzyme.

References

- 1. Trodusquemine - Wikipedia [en.wikipedia.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of novel PTP1B inhibitors via pharmacophore-oriented scaffold hopping from Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Target Validation of PTP1B-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for PTP1B-IN-1, a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in insulin and leptin signaling pathways.[1] Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. This document summarizes the key quantitative data, detailed experimental protocols, and relevant signaling pathways to support the continued investigation and development of PTP1B inhibitors.

Core Quantitative Data

This compound, also identified as Compound 7a, has been characterized as an inhibitor of PTP1B. The following table summarizes its in vitro potency.

| Compound Name | Synonym | Target | Potency (IC50) |

| This compound | Compound 7a | PTP1B | 1.6 mM[2][3] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental processes involved in the target validation of this compound, the following diagrams have been generated using the DOT language for Graphviz.

References

PTP1B-IN-1 and Its Role in Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. Its inhibition is a key therapeutic strategy for type 2 diabetes and obesity. This technical guide delves into the role of PTP1B in insulin signaling and the effects of its inhibition, with a focus on the inhibitor PTP1B-IN-1. While this compound itself is a relatively weak inhibitor, it serves as an important chemical scaffold for the development of more potent derivative compounds. This document provides a comprehensive overview of the mechanism of PTP1B action, quantitative data on PTP1B inhibition, detailed experimental protocols for studying PTP1B and its inhibitors, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to PTP1B in Insulin Signaling

The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, creating docking sites for insulin receptor substrates (IRS), primarily IRS-1 and IRS-2. Phosphorylated IRS proteins then recruit and activate downstream effector molecules, most notably phosphatidylinositol 3-kinase (PI3K). The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt is a central node in the insulin signaling network, mediating most of the metabolic actions of insulin, including the translocation of the glucose transporter GLUT4 to the cell membrane, leading to glucose uptake, and the promotion of glycogen synthesis.

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a key negative regulator in this pathway by dephosphorylating the activated insulin receptor and its substrates. By removing phosphate groups from critical tyrosine residues on the IR and IRS proteins, PTP1B attenuates the insulin signal, leading to decreased downstream signaling through the PI3K/Akt pathway. Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic approach to enhance insulin sensitivity.

This compound: A Scaffold for PTP1B Inhibition

This compound (also known as Compound 7a) is a small molecule inhibitor of PTP1B.[1][2] It belongs to the 1,2,5-thiadiazolidin-3-one-1,1-dioxide class of compounds and serves as a foundational structure for the synthesis of more potent PTP1B inhibitors.[3]

Quantitative Data on PTP1B Inhibition

Due to its nature as a parent compound, this compound exhibits a relatively high half-maximal inhibitory concentration (IC50), indicating modest potency. To provide a more comprehensive understanding of the effects of potent PTP1B inhibition on the insulin signaling pathway, this guide will also present data from a more potent and well-characterized PTP1B inhibitor as a representative example.

| Inhibitor | IC50 | Ki | Notes |

| This compound | 1.6 mM[1][2] | Not Reported | A weak inhibitor, often used as a scaffold for derivative synthesis. |

| Representative Potent PTP1B Inhibitor (CX08005) | 0.781 µM[4] | Not Reported | A competitive inhibitor that binds to the catalytic P-loop of PTP1B.[4] |

Table 1: In vitro inhibitory activity of this compound and a representative potent PTP1B inhibitor against PTP1B.

Effects on Insulin Signaling Pathway Components

| Condition | Change in IR Phosphorylation | Change in IRS-1 Phosphorylation | Change in Akt Phosphorylation |

| PTP1B Overexpression | ↓ 56.4%[1] | ↓ 53.1%[1] | ↓ 59.6%[1] |

| Potent PTP1B Inhibition | Markedly Enhanced[5] | Markedly Enhanced[5] | Markedly Enhanced[5] |

Table 2: Effects of PTP1B modulation on the phosphorylation state of key insulin signaling proteins.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and the Role of PTP1B

The following diagram illustrates the canonical insulin signaling pathway and the inhibitory action of PTP1B.

Experimental Workflow for Assessing PTP1B Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PTP1B inhibitor like this compound.

Detailed Experimental Protocols

In Vitro PTP1B Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound.

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM EDTA, 5 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

This compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the PTP1B assay buffer.

-

Add the this compound dilutions to the respective wells. Include a DMSO-only control.

-

Add the recombinant PTP1B enzyme to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding pNPP solution to all wells.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the production of p-nitrophenol.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Insulin Signaling Proteins

Objective: To assess the effect of this compound on the phosphorylation of IR, IRS-1, and Akt in cultured cells.

Materials:

-

Insulin-responsive cells (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

Insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against p-IR (Tyr1150/1151), total IR, p-IRS-1 (Tyr612), total IRS-1, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in cells.

Materials:

-

Insulin-responsive cells (e.g., differentiated 3T3-L1 adipocytes or HepG2 cells)

-

Cell culture medium and supplements

-

This compound

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG

-

Scintillation counter or fluorescence plate reader/flow cytometer

Procedure:

-

Seed and differentiate cells in appropriate multi-well plates.

-

Serum-starve the cells for 2-4 hours.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate with insulin for 30 minutes.

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for a short period (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells.

-

If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter.

-

If using 2-NBDG, measure the fluorescence using a plate reader or flow cytometer.

-

Normalize the glucose uptake to the total protein content of the cells.

Conclusion

PTP1B is a well-validated target for the treatment of insulin resistance and type 2 diabetes. Inhibitors of PTP1B, such as the parent compound this compound and its more potent derivatives, hold significant therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the efficacy of novel PTP1B inhibitors and to further elucidate the intricate role of PTP1B in metabolic diseases. Future research will likely focus on the development of highly selective and bioavailable PTP1B inhibitors with improved pharmacological properties for clinical applications.

References

- 1. Overexpression of protein tyrosine phosphatase 1B impairs glucose-stimulated insulin secretion in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PTP1B-dependent insulin receptor phosphorylation/residency in the endocytic recycling compartment of CHO-IR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PTP1B-IN-1 and Its Role in Leptin Resistance Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Protein Tyrosine Phosphatase 1B (PTP1B) in leptin resistance and the therapeutic potential of its inhibition. While focusing on the available information for the specific inhibitor PTP1B-IN-1, this document also presents a broader landscape of PTP1B inhibitor research, offering valuable context for drug discovery and development in the fields of obesity and metabolic disease.

Introduction: The Challenge of Leptin Resistance

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance by suppressing appetite and increasing energy expenditure. However, in many individuals with obesity, a state of "leptin resistance" develops, where the brain becomes unresponsive to leptin's signals. This resistance is a key factor in the development and maintenance of obesity. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of the leptin signaling pathway, making it a promising therapeutic target to overcome leptin resistance.

The Role of PTP1B in Leptin Signaling

Leptin exerts its effects by binding to the leptin receptor (LepR) in the hypothalamus. This binding triggers a signaling cascade involving the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). PTP1B acts as a "brake" on this pathway by dephosphorylating and thereby inactivating both JAK2 and the insulin receptor substrate. This action curtails the downstream signaling that would normally lead to feelings of satiety and increased energy metabolism. In states of obesity, PTP1B expression and activity are often elevated in the hypothalamus, contributing significantly to the development of leptin resistance.

PTP1B Inhibitors: A Therapeutic Strategy

Inhibiting the action of PTP1B is a rational therapeutic strategy to enhance leptin sensitivity and combat obesity. By blocking PTP1B, the leptin signaling pathway can be restored, allowing for a more effective response to endogenous leptin. A number of PTP1B inhibitors have been developed and investigated, with several entering clinical trials.

Featured Inhibitor: this compound

This compound is a commercially available small molecule inhibitor of PTP1B. It is often utilized as a foundational chemical structure for the development of more potent and selective derivatives.

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide |

| CAS Number | 612530-44-6 |

| Molecular Formula | C8H8N2O3S |

| Molecular Weight | 212.23 g/mol |

| Reported IC50 | 1.6 mM[1] |

Note: The reported IC50 value of 1.6 mM is exceptionally high, suggesting low potency. This may be an anomaly in the available data, and further independent verification is warranted. Researchers should exercise caution when using this value for experimental design.

While in vivo studies have demonstrated analgesic and anti-inflammatory effects of this compound in rat models of nerve injury through the inhibition of ER stress and NF-κB activation, its specific application in leptin resistance and obesity research is not yet extensively documented in peer-reviewed literature.[1]

Other Notable PTP1B Inhibitors

To provide a broader context, the following table summarizes quantitative data for other well-characterized PTP1B inhibitors, some of which have progressed to clinical trials.

Table 2: Comparative Data for Selected PTP1B Inhibitors

| Inhibitor | IC50 / Ki | Target Selectivity | Clinical Trial Phase (if applicable) |

| Trodusquemine (MSI-1436) | IC50: ~1 µM | Allosteric inhibitor | Phase 1 trials for obesity and type 2 diabetes have been conducted.[2] |

| JTT-551 | Ki: 0.22 µM | Selective for PTP1B over other phosphatases like TCPTP, CD45, and LAR. | Discontinued |

| Ertiprotafib | IC50: 1.6 - 29 µM | Also a dual PPARα/γ agonist. | Phase II (discontinued) |

| IONIS-PTP1BRx | N/A (Antisense Oligonucleotide) | Reduces PTP1B expression. | Phase 2 trials have shown reductions in HbA1c and body weight. |

| CPT-157633 | KI: 45 nM | Competitive inhibitor | Preclinical |

Experimental Protocols

This section details key experimental methodologies for researchers investigating PTP1B inhibitors and their effects on leptin signaling.

PTP1B Enzymatic Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against PTP1B.

-

Principle: The assay measures the dephosphorylation of a synthetic substrate by recombinant PTP1B. The release of a phosphate group is detected colorimetrically or fluorometrically.

-

Materials:

-

Recombinant human PTP1B (catalytic domain or full-length)

-

PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM DTT and 1 mM EDTA)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, recombinant PTP1B enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the PTP1B substrate.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the absorbance or fluorescence to quantify the amount of product formed.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

-

Cellular Assays for Leptin Signaling

These assays assess the effect of a PTP1B inhibitor on the leptin signaling pathway in a cellular context.

-

Principle: Western blotting or ELISA-based methods are used to measure the phosphorylation status of JAK2 and STAT3 in response to leptin stimulation, with and without the PTP1B inhibitor.

-

Materials:

-

Hypothalamic cell line (e.g., mHypoE-N46) or other relevant cell type expressing the leptin receptor.

-

Recombinant leptin.

-

Test compound (PTP1B inhibitor).

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

Antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3.

-

Secondary antibodies conjugated to HRP or a fluorescent dye.

-

Western blot or ELISA reagents and equipment.

-

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-treat the cells with the PTP1B inhibitor or vehicle for a specified time.

-

Stimulate the cells with leptin for a short duration (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration.

-

For Western blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

-

For ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total proteins.

-

Quantify the levels of p-JAK2 and p-STAT3 relative to total JAK2 and STAT3.

-

In Vivo Models of Leptin Resistance

Animal models are crucial for evaluating the efficacy of PTP1B inhibitors in a physiological context.

-

Principle: This model mimics the development of obesity and leptin resistance in humans due to the consumption of a high-fat diet.

-

Protocol:

-

House mice (e.g., C57BL/6J strain) and feed them a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks) to induce obesity and leptin resistance.

-

A control group is fed a standard chow diet.

-

Monitor body weight, food intake, and body composition throughout the study.

-

Confirm the development of leptin resistance by administering exogenous leptin and observing a blunted anorectic response (i.e., less reduction in food intake) compared to the chow-fed group.

-

-

Principle: To evaluate the effect of a PTP1B inhibitor on leptin sensitivity, the inhibitor is administered to DIO mice, followed by a leptin challenge.

-

Protocol:

-

Administer the PTP1B inhibitor (e.g., via oral gavage, intraperitoneal injection, or osmotic minipump) to DIO mice for a specified duration.

-

Administer a dose of leptin (e.g., intraperitoneally).

-

Measure food intake and body weight at various time points post-leptin injection.

-

An enhanced anorectic response to leptin in the inhibitor-treated group compared to the vehicle-treated group indicates improved leptin sensitivity.

-

At the end of the study, hypothalamic tissue can be collected to assess the phosphorylation status of JAK2 and STAT3.

-

Visualizations: Signaling Pathways and Experimental Workflows

Leptin Signaling Pathway and PTP1B Inhibition

Caption: Leptin signaling pathway and the inhibitory action of PTP1B and this compound.

Experimental Workflow for PTP1B Inhibitor Screening

Caption: A typical experimental workflow for screening and validating PTP1B inhibitors.

Logical Relationship of PTP1B in Leptin Resistance

Caption: The logical relationship illustrating the role of PTP1B in mediating leptin resistance in obesity.

Conclusion and Future Directions

PTP1B remains a highly validated and compelling target for the treatment of obesity and type 2 diabetes, primarily through its role in sensitizing the body to leptin and insulin. While specific research on this compound in the context of leptin resistance is currently limited, the broader field of PTP1B inhibition continues to advance. The development of potent, selective, and orally bioavailable PTP1B inhibitors is a key objective for future research. Further investigation into compounds like this compound and its derivatives, utilizing the experimental frameworks outlined in this guide, will be crucial in translating the promise of PTP1B inhibition into effective therapies for metabolic diseases.

References

The Role of PTP1B-IN-1 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key cellular signaling pathways, making it a prominent target for therapeutic intervention in a range of diseases, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the role of PTP1B inhibitors, with a focus on PTP1B-IN-1 and similar molecules, in cellular models. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to effectively study and target PTP1B in a laboratory setting.

Core Concepts: PTP1B Function and Inhibition

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by insulin and leptin.[1] It achieves this by dephosphorylating key activated proteins in these pathways, effectively acting as a molecular "off-switch."[1] The overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which contributes to obesity.[2]

The inhibition of PTP1B is a promising therapeutic strategy. Small molecule inhibitors that target the active site or allosteric sites of PTP1B can prevent the dephosphorylation of its substrates, thereby prolonging and enhancing the downstream signaling effects of hormones like insulin and leptin.[3][4]

Quantitative Data on PTP1B Inhibitors

The efficacy of PTP1B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PTP1B by 50%. The following tables summarize the IC50 values for a selection of PTP1B inhibitors, including those that are commercially available and those reported in the literature.

| Inhibitor | IC50 Value (PTP1B) | Cell Line/Assay Condition | Reference(s) |

| Allosteric Inhibitors | |||

| Compound 2 | 22 µM | In vitro enzymatic assay | [3] |

| Compound 3 | 8 µM | In vitro enzymatic assay | [3] |

| LXQ-87 | 1.061 µM | Noncompetitive inhibition | [5] |

| Active Site Inhibitors | |||

| Trodusquemine (MSI-1436) | 1 µM | Selective for PTP1B over TCPTP (IC50: 224 µM) | [3] |

| MY17 | 0.41 ± 0.05 µM | Reversible, noncompetitive inhibitor | [2] |

| Celastrol | 2.1 µM | Dual PTP1B/TCPTP inhibitor | [2] |

| Kaempferol | 279.23 µM | Isolated from mulberry leaves | [2] |

| JTT-551 | Ki of 0.22 ± 0.04 µM | Selective over TCPTP (Ki > 9.3 µM) | [3] |

| Compound 10a | 0.19 µM | Selective over TCPTP (IC50 = 5.94 µM) and SHP2 (IC50 = 15.86 µM) | [3] |

| Natural Product Inhibitors | |||

| Mucusisoflavone B | 2.5 ± 0.2 µM | Isolated from Ficus racemosa | [6] |

| Derrone | 12.6 ± 1.6 µM | Isolated from Ficus racemosa | [6] |

| Isoderrone | 22.7 ± 1.7 µM | Isolated from Ficus racemosa | [6] |

| Alpinumisoflavone | 21.2 ± 3.8 µM | Isolated from Ficus racemosa | [6] |

Key Signaling Pathways Modulated by PTP1B

PTP1B primarily exerts its influence on the insulin and leptin signaling pathways. Understanding these pathways is crucial for interpreting the effects of PTP1B inhibitors in cellular models.

Insulin Signaling Pathway

The insulin signaling cascade is central to glucose homeostasis. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, leading to the recruitment and phosphorylation of insulin receptor substrates (IRS). This initiates a downstream cascade involving the PI3K/Akt pathway, which ultimately results in the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[7][8] PTP1B negatively regulates this pathway by dephosphorylating the activated insulin receptor and IRS proteins.[1][9]

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Leptin Signaling Pathway

Leptin, a hormone primarily secreted by adipose tissue, regulates energy balance by signaling to the hypothalamus. Leptin binding to its receptor (LepR) activates the Janus kinase 2 (JAK2), which then phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 translocates to the nucleus to regulate the expression of genes involved in appetite and energy expenditure.[10][11] PTP1B negatively regulates this pathway by dephosphorylating JAK2.[10]

Caption: Leptin signaling pathway and the inhibitory role of PTP1B.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. This section provides step-by-step methodologies for key assays used to investigate the role of this compound and other inhibitors in cellular models.

PTP1B Enzymatic Activity Assay (p-Nitrophenyl Phosphate - pNPP)

This colorimetric assay is a common method to measure the in vitro enzymatic activity of PTP1B and to screen for inhibitors.

Caption: Workflow for a PTP1B enzymatic activity assay using pNPP.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)[12]

-

p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 2 mM in assay buffer)[12]

-

PTP1B inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution (e.g., 3 M NaOH)[12]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the PTP1B inhibitor in the assay buffer.

-

In a 96-well plate, add 10 µL of the inhibitor dilution (or vehicle control) to each well.

-

Add 80 µL of the PTP1B enzyme solution (e.g., to a final concentration of 2.5 ng/well) to each well.[13]

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[14][15]

-

Stop the reaction by adding 50 µL of the stop solution to each well.[12]

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in signaling pathways upon treatment with a PTP1B inhibitor.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Materials:

-

Cell culture reagents and appropriate cell line (e.g., HepG2, C2C12)

-

PTP1B inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)[16]

-

Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-phospho-STAT3, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to the desired confluency.

-

Treat cells with the PTP1B inhibitor at various concentrations and for different time points. Include a vehicle control.

-

Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding sample loading buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT/MTS)

This assay is used to assess the cytotoxic effects of PTP1B inhibitors on different cell lines.

Caption: Workflow for a cell viability assay using MTT or MTS.

Materials:

-

Appropriate cell line (e.g., cancer cell lines like PANC-1, MIA-PaCa-2)[17]

-

Cell culture medium and supplements

-

PTP1B inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilizing agent (for MTT assay, e.g., DMSO or a specialized solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells at a density of 5,000-8,000 cells per well in a 96-well plate and allow them to attach overnight.[17]

-

Treat the cells with a range of concentrations of the PTP1B inhibitor (e.g., 0, 2.5, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[17]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[18] (For MTT, add 10 µL of MTT solution and incubate for 1-4 hours, then add 100 µL of solubilizing solution).[18]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[18]

-

Calculate the percentage of cell viability relative to the untreated control cells.

Glucose Uptake Assay

This assay measures the ability of cells, typically muscle cells or adipocytes, to take up glucose from the surrounding medium, a key function stimulated by insulin.

Materials:

-

Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 96-well plates

-

PTP1B inhibitor

-

Insulin

-

Glucose-free DMEM or HBSS

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or radiolabeled 2-deoxyglucose

-

Fluorescence plate reader or scintillation counter

Procedure:

-

Differentiate C2C12 myoblasts into myotubes or 3T3-L1 preadipocytes into adipocytes.

-

Treat the differentiated cells with the PTP1B inhibitor at various concentrations for a specified time (e.g., 5 hours).[12]

-

Wash the cells with glucose-free medium.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 30 minutes).[12]

-

Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.[12]

-

Remove the medium and wash the cells three times with cold PBS.

-

Measure the fluorescence intensity (ex/em 485/535 nm) using a microplate reader.

-

Normalize the fluorescence values to the protein content in each well.

Conclusion

The study of PTP1B and its inhibitors in cellular models is a vibrant and critical area of research with significant implications for the development of novel therapeutics. This compound and other related compounds serve as invaluable tools to probe the intricate signaling networks that govern metabolic and oncogenic processes. By employing the quantitative data and detailed experimental protocols provided in this guide, researchers can advance our understanding of PTP1B's role in disease and accelerate the discovery of new and effective treatments. The careful application of these methodologies will ensure the generation of robust and reproducible data, paving the way for future breakthroughs in this exciting field.

References

- 1. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]

- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. PTP1B allosteric inhibitor enhances glucose uptake in insulin resistance models | BioWorld [bioworld.com]

- 6. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. Inhibition of PTP1B blocks pancreatic cancer progression by targeting the PKM2/AMPK/mTOC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. physiology.elte.hu [physiology.elte.hu]

Methodological & Application

Application Notes and Protocols for PTP1B-IN-1 In Vitro Assay

These application notes provide a detailed protocol for the in vitro assessment of PTP1B-IN-1, a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following sections detail the scientific background, experimental procedures, and data analysis required to characterize the inhibitory activity of this compound.

Scientific Background

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways.[1][2][3] By dephosphorylating the activated insulin receptor (IR) and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, PTP1B attenuates these signaling cascades.[2][4] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[1][5] Therefore, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[3][5]

The in vitro assay described here is a colorimetric method designed to measure the enzymatic activity of PTP1B and to determine the potency of inhibitors like this compound. This protocol utilizes a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, yields p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity.

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade.

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of this compound on PTP1B activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human PTP1B | Millipore | 539736 |

| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |

| This compound | (Specify Source) | (Specify Catalog #) |

| Suramin (Control Inhibitor) | Sigma-Aldrich | S2671 |

| Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) | - | - |

| 96-well microplate | (Specify Supplier) | (Specify Catalog #) |

| Microplate reader | (Specify Manufacturer) | (Specify Model) |

Experimental Workflow

The following diagram outlines the key steps in the this compound in vitro assay.

Caption: Workflow for the PTP1B colorimetric in vitro assay.

Assay Protocol

-

Reagent Preparation:

-

Prepare Assay Buffer and store on ice.

-

Dilute recombinant human PTP1B to the desired concentration (e.g., 0.5 µg/mL) in ice-cold Assay Buffer.

-

Prepare a stock solution of pNPP (e.g., 100 mM) in Assay Buffer. Dilute to the final working concentration (e.g., 2 mM) immediately before use.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer.

-

Prepare a stock solution of the control inhibitor, Suramin, and create a serial dilution.

-

-

Assay Procedure:

-

Add 10 µL of the serially diluted this compound or control inhibitor to the wells of a 96-well microplate. Include wells with buffer/solvent for the no-inhibitor control.

-

Add 80 µL of the diluted PTP1B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP working solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percentage of PTP1B activity remaining in the presence of the compound compared to the control. The half-maximal inhibitory concentration (IC50) is then determined from a dose-response curve.

Calculation of Percent Inhibition

The percent inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

-

Sample: Well containing PTP1B, pNPP, and this compound.

-

Control: Well containing PTP1B, pNPP, and solvent (no inhibitor).

-

Blank: Well containing Assay Buffer and pNPP (no enzyme).

IC50 Determination

The IC50 value is the concentration of an inhibitor where the response is reduced by half. It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Example Quantitative Data

The following table presents example IC50 values for known PTP1B inhibitors. The data for this compound should be determined experimentally and tabulated in a similar manner.

| Inhibitor | IC50 (µM) | Assay Conditions |

| Sodium Orthovanadate | 19.3 ± 1.1 | Full-length PTP1B, pNPP substrate[6] |

| Suramin | 5.5 (Ki) | Reversible, competitive inhibitor[1] |

| This compound | To be determined | (Specify assay conditions) |

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of this compound. By following these procedures, researchers can accurately determine the inhibitory potency of this compound against PTP1B, providing valuable data for its further development as a potential therapeutic agent for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTPN1 - Wikipedia [en.wikipedia.org]

- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bioassaysys.com [bioassaysys.com]

Application Notes and Protocols for PTP1B-IN-1 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR), its substrate (IRS-1), and the Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling, contributing to insulin resistance and obesity.[1][2] Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes and obesity.[3][4] Furthermore, emerging evidence suggests a multifaceted role for PTP1B in cancer, where it can act as both a tumor promoter and suppressor depending on the cellular context.[5][6]

PTP1B-IN-1 is a potent and selective inhibitor of PTP1B. The development of robust cell-based assays is crucial for characterizing the cellular activity of this compound and similar inhibitory compounds. These assays are essential for determining the efficacy of inhibitors in a physiological context, elucidating their mechanism of action, and assessing their therapeutic potential.

This document provides detailed protocols for a suite of cell-based assays to evaluate the effects of this compound on cellular signaling, proliferation, viability, and apoptosis.

Signaling Pathways and Experimental Workflow

PTP1B Signaling Pathways

PTP1B primarily exerts its influence by dephosphorylating key tyrosine residues on signaling proteins. In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor and its substrates, leading to a dampening of the PI3K/Akt signaling cascade. In the leptin pathway, PTP1B targets JAK2, a critical kinase for leptin receptor signaling.

Experimental Workflow for this compound Cell-Based Assay

A typical workflow for evaluating a PTP1B inhibitor like this compound involves a series of assays to confirm its on-target activity and assess its downstream cellular consequences.

References

- 1. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTP1B promotes cell proliferation and metastasis through activating src and ERK1/2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

PTP1B-IN-1 Administration Guide for Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a critical negative regulator in key signaling pathways, including those of insulin and leptin.[1][2] Its role in dephosphorylating the insulin receptor and its substrates makes it a validated therapeutic target for type 2 diabetes and obesity.[1][2] Furthermore, aberrant PTP1B activity has been implicated in the progression of various cancers. PTP1B-IN-1 is a small molecule inhibitor of PTP1B, and this document provides a comprehensive guide for its administration in preclinical animal models based on available data for PTP1B inhibitors.

Mechanism of Action

PTP1B primarily dephosphorylates activated insulin receptors and downstream signaling molecules, such as Insulin Receptor Substrate-1 (IRS-1), thereby attenuating the insulin signaling cascade.[1] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, leading to improved glucose uptake and utilization.[1] In the context of leptin signaling, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key mediator of leptin receptor signaling. By inhibiting PTP1B, leptin signaling is enhanced, which can contribute to appetite suppression and increased energy expenditure.

Signaling Pathways

The following diagram illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways.

Caption: PTP1B negatively regulates insulin and leptin signaling.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related inhibitors from in vitro and in vivo studies.

| Compound | Parameter | Value | Species/Cell Line | Reference |

| This compound | IC50 | 1.6 µM | In vitro enzymatic assay | N/A |

| DPM-1001 | IC50 | 100 nM | In vitro enzymatic assay | [3] |

| Trodusquemine | IC50 | ~600 nM | In vitro enzymatic assay | N/A |

| Claramine | In vivo dose | 2 mg/kg | Mouse (GBM xenograft) | |

| LXQ46 | In vivo dose | 50-100 mg/kg | Mouse (pancreatic cancer xenograft) | |

| PUN | In vivo dose | 10-20 mg/kg | Mouse (sepsis model) | [4] |

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the efficacy of this compound in a mouse model of obesity and insulin resistance.

Animal Strain: C57BL/6J mice are commonly used for DIO studies due to their susceptibility to weight gain and metabolic dysfunction on a high-fat diet.

Protocol:

-

Induction of Obesity:

-

At 6-8 weeks of age, house male C57BL/6J mice individually.

-

Provide ad libitum access to a high-fat diet (HFD; typically 45-60% kcal from fat) for 8-12 weeks.

-

A control group should be fed a standard chow diet.

-

Monitor body weight and food intake weekly.

-

Confirm the obese and insulin-resistant phenotype by measuring fasting blood glucose and insulin levels, and by performing a glucose tolerance test (GTT).

-

-

This compound Administration:

-

Formulation: Due to the likely poor aqueous solubility of this compound, a suitable vehicle is required. Based on formulations for other poorly soluble inhibitors, consider the following options:

-

For Oral Gavage: 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

For Intraperitoneal (IP) Injection: A suspension in sterile saline with a low percentage of a solubilizing agent like DMSO (<5%) and a surfactant such as Tween 80 (e.g., 0.5-1%).

-

-

Dosage: Based on data from related PTP1B inhibitors, a starting dose range of 10-50 mg/kg administered once daily can be considered. Dose-response studies are recommended to determine the optimal dose.

-

Administration:

-

Oral Gavage: Administer the formulated this compound directly into the stomach using a gavage needle.

-

Intraperitoneal Injection: Inject the formulated this compound into the peritoneal cavity.

-

-

Treatment Duration: A typical treatment period ranges from 4 to 8 weeks.

-

-

Outcome Measures:

-

Body Weight and Composition: Monitor body weight regularly. At the end of the study, body composition (fat and lean mass) can be determined using techniques like DEXA or MRI.

-

Glucose Homeostasis:

-

Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) via IP injection and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

-

Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer insulin (e.g., 0.75 U/kg) via IP injection and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

-

-

Serum Analysis: Collect blood at the end of the study to measure fasting insulin, leptin, triglycerides, and cholesterol.

-

Tissue Analysis: Harvest tissues such as liver, adipose tissue, and skeletal muscle for western blot analysis of key signaling proteins (e.g., phosphorylated IR, Akt, JAK2, STAT3) and for histological analysis.

-

Experimental Workflow for DIO Mouse Study

Caption: Workflow for a diet-induced obesity study.

Xenograft Cancer Model

Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Animal Strain: Immunocompromised mice (e.g., nude or SCID mice) are required for xenograft studies.

Protocol:

-

Tumor Cell Implantation:

-

Culture a relevant cancer cell line (e.g., breast, pancreatic) that has been shown to be sensitive to PTP1B inhibition.

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

-

This compound Administration:

-

Formulation: Similar formulations as for the DIO model can be used. For IP injection, ensure sterility.

-

Dosage: Based on published studies with other PTP1B inhibitors in cancer models, a starting dose range of 50-100 mg/kg daily via IP injection can be considered.[5]

-

Treatment Duration: Treatment should continue for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

-

Outcome Measures:

-

Tumor Growth: Measure tumor volume (e.g., using calipers, Volume = (length x width²)/2) two to three times per week.

-

Body Weight: Monitor body weight to assess for any treatment-related toxicity.

-